2-Isobutylacrylonitrile
Description
2-Isobutylacrylonitrile is an acrylonitrile derivative characterized by an isobutyl group (-CH₂CH(CH₃)₂) attached to the α-carbon of the acrylonitrile backbone (CH₂=CH-CN). This structural modification imparts distinct physicochemical properties, such as increased molecular weight and hydrophobicity, compared to simpler nitriles like acrylonitrile.
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
4-methyl-2-methylidenepentanenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h6H,3-4H2,1-2H3 |
InChI Key |
PKNTXEJOWDTDLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The isobutyl group in this compound introduces steric hindrance and hydrophobicity, distinguishing it from acrylonitrile’s linear structure.
- Unlike isobutyronitrile, this compound retains the conjugated alkene-nitrile system, enabling participation in polymerization and electrophilic addition reactions.
Physicochemical Properties
*Estimated based on substituent effects.
Key Findings :
- The isobutyl group in this compound reduces water solubility compared to acrylonitrile, akin to isobutyronitrile’s behavior .
- Higher molecular weight and branching likely increase boiling points relative to acrylonitrile .
Key Observations :
- The isobutyl group in this compound may hinder polymerization efficiency compared to acrylonitrile, favoring its use in small-molecule syntheses .
- Sulfonated derivatives (e.g., ) exhibit unique reactivity due to electron-withdrawing substituents, unlike this compound’s electron-donating isobutyl group.
Key Findings :
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